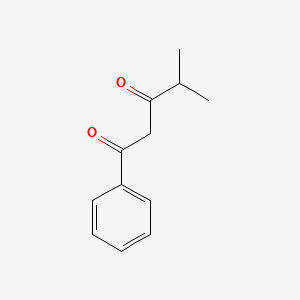

4-methyl-1-phenylpentane-1,3-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1-phenylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSUSKMUPNBDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343479 | |

| Record name | 1,3-Pentanedione, 4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13988-65-3 | |

| Record name | 1,3-Pentanedione, 4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 4 Methyl 1 Phenylpentane 1,3 Dione and Its Derivatives

Established Synthetic Routes to 4-Methyl-1-phenylpentane-1,3-dione

Traditional methods for synthesizing β-diketones like this compound have relied on foundational organic reactions. These routes are well-documented and provide reliable, albeit sometimes limited, pathways to the target molecule.

Claisen Condensation Approaches for β-Diketone Synthesis

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds and is a classical approach for synthesizing β-diketones. mdpi.com This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. mdpi.comfiveable.me In the context of synthesizing this compound, a mixed Claisen condensation would be employed. fiveable.melibretexts.org

This process involves the reaction of a ketone's enolate, which acts as a nucleophile, with the electrophilic carbonyl carbon of an ester. fiveable.me The subsequent elimination of the ester's alkoxide group results in the formation of the β-diketone. fiveable.me For the synthesis of the target compound, this would likely involve the reaction of acetophenone (B1666503) with an appropriate isobutyrate ester. The choice of a strong, non-nucleophilic base such as sodium amide or lithium diisopropylamide (LDA) is crucial to facilitate the deprotonation of the ketone's α-carbon, initiating the condensation. mdpi.com

A general representation of a mixed Claisen condensation between a ketone and an ester is as follows:

Reactants : Ketone (e.g., Acetophenone) and Ester (e.g., Ethyl isobutyrate)

Base : Strong base (e.g., Sodium ethoxide, LDA)

Product : β-Diketone (e.g., this compound)

Careful control of reaction conditions is necessary to favor the desired cross-condensation product and minimize self-condensation of the starting materials. libretexts.org

Direct Alkylation Strategies for Incorporating Methyl Groups

Direct alkylation of a pre-existing β-diketone offers another route to introduce the methyl group at the C4 position. However, the direct alkylation of simple ketones at the β-position is a challenging transformation. acs.org More commonly, β-diketones are utilized as nucleophiles in alkylation reactions. nih.gov In this approach, a precursor β-diketone, such as 1-phenylbutane-1,3-dione, could be deprotonated at the central methylene (B1212753) carbon to form a stabilized enolate. This enolate can then react with a methylating agent, like methyl iodide, to introduce the methyl group.

However, direct β-alkylation of ketones has been explored using modern catalytic methods. For instance, palladium-catalyzed redox-cascade strategies have been developed for the direct β-alkylation of ketones using alkyl bromides. acs.orgfigshare.com Another approach involves photoredox organocatalysis to achieve direct β-alkylation of saturated aldehydes, which could potentially be adapted for ketones. princeton.edu These advanced methods provide pathways that avoid the pre-functionalization required in classical enolate chemistry.

Advanced Catalytic Syntheses for this compound

Modern synthetic chemistry has introduced sophisticated catalytic methods that offer milder conditions, higher selectivity, and greater efficiency for the synthesis of β-diketones.

Gold(I)-Catalyzed Hydration Methods

Gold(I) catalysts have emerged as powerful tools for the regioselective hydration of alkynones to produce 1,3-diketones under mild conditions. nih.govacs.org This method involves the hydration of a corresponding ynone precursor. For the synthesis of this compound, the required precursor would be 4-methyl-1-phenylpent-1-yn-3-one. The gold(I) catalyst, often in the presence of a silver co-catalyst, facilitates the addition of water across the alkyne bond to yield the desired β-diketone. nih.gov This methodology is notable for its mild reaction conditions, which are often compatible with a variety of functional groups. nih.govrsc.org

Rhodium-Catalyzed Reductive α-Acylation Techniques

Rhodium-catalyzed reactions provide a direct and highly chemoselective method for the synthesis of 1,3-diketones from α,β-unsaturated ketones (enones). organic-chemistry.orgresearchgate.netnih.gov This reductive α-acylation involves treating an enone with an acid chloride in the presence of a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), and a reducing agent like diethylzinc (B1219324) (Et₂Zn). organic-chemistry.orgresearchgate.net To synthesize this compound via this route, benzalacetone (4-phenylbut-3-en-2-one) could be reacted with isobutyryl chloride. The rhodium catalyst facilitates the reductive acylation at the α-position of the enone, leading directly to the β-diketone product. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids the often harsh conditions of classical condensation reactions and offers high regioselectivity. organic-chemistry.org

Chemical Transformations and Derivatization of this compound

The inherent reactivity of the β-dicarbonyl moiety in this compound allows for a wide range of chemical transformations and the synthesis of various derivatives. The acidic nature of the methylene protons between the two carbonyl groups makes this position a prime site for further functionalization.

One common transformation is the formation of heterocyclic compounds. For instance, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. organic-chemistry.org Reaction with hydroxylamine (B1172632) can yield isoxazoles, and amidines can be used to synthesize pyrimidines.

The enol form of this compound is also significant. It can be used in chelation with metal ions to form stable metal complexes. These complexes have applications in catalysis and materials science.

Furthermore, the carbonyl groups themselves can undergo reactions. Selective reduction of one of the carbonyl groups can lead to β-hydroxy ketones, which are valuable building blocks in organic synthesis. organic-chemistry.org Derivatization can also occur at the α-carbon, where further alkylation or acylation can take place under appropriate conditions.

Below is an interactive data table summarizing some potential derivatization reactions of this compound.

| Reagent | Resulting Compound Class |

| Hydrazine | Pyrazole (B372694) derivative |

| Substituted Hydrazines | Substituted pyrazole derivatives |

| Hydroxylamine | Isoxazole derivative |

| Urea/Thiourea | Pyrimidine/Thiopyrimidine derivatives |

| Metal Salts (e.g., Cu(II), Ni(II)) | Metal-β-diketonate complexes |

| Reducing agents (e.g., NaBH₄) | 4-methyl-1-phenylpentane-1,3-diol lookchem.com |

Oxidation Reactions and Product Characterization

The oxidation of β-dicarbonyl compounds, such as this compound, can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on this compound are not extensively detailed in the provided context, general pathways for similar diketones can be inferred. For instance, oxidation of the analogous 1,3-dicarbonyl compound, dibenzoylmethane, with reagents like osmium tetroxide can result in the formation of vicinal diols.

Another potential oxidation pathway involves the cleavage of the C-C bond between the carbonyl groups. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by workup, which would likely yield benzoic acid and 3-methyl-2-butanone. The characterization of these oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify the resulting fragments and Mass Spectrometry (MS) to confirm their molecular weights.

Reduction Reactions to Polyols and Diols

The reduction of the dicarbonyl functionality in this compound opens a pathway to the synthesis of corresponding diols and polyols. These reactions are fundamental in creating chiral building blocks for more complex molecular architectures.

Stereoselective Reduction Pathways

Stereoselective reduction of the two carbonyl groups in 1,3-diketones is a well-established method for producing stereoisomeric diols. The choice of reducing agent and the reaction conditions are critical in controlling the stereochemical outcome. For instance, the use of certain yeast strains in the bioreduction of related β-diketones has been shown to produce optically active diols with high enantiomeric excess. These biocatalytic methods are valued for their environmental friendliness and high stereoselectivity. The reduction often proceeds through a stepwise mechanism where one carbonyl is reduced first, followed by the second, allowing for the isolation of hydroxy ketones as intermediates.

Synthesis of Diastereomeric Diols

The synthesis of diastereomeric diols from this compound can be achieved through various synthetic strategies. The relative stereochemistry of the two newly formed hydroxyl groups can be controlled to yield either syn- or anti-diols. For example, catalytic hydrogenation using specific metal catalysts can favor the formation of one diastereomer over the other. The resulting diastereomers can be separated by chromatographic techniques and their stereochemistry confirmed by X-ray crystallography or NMR spectroscopy, often after conversion to a cyclic derivative like an acetonide.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The dicarbonyl moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, although they may require harsher conditions compared to activated aromatic rings. For example, nitration would likely employ a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta-position.

Condensation Reactions with Other Reagents

The active methylene group situated between the two carbonyls in this compound is a key site for condensation reactions. This acidic position allows for deprotonation by a base, forming a nucleophilic enolate which can then react with a variety of electrophiles.

A classic example is the Knoevenagel condensation, where the dione (B5365651) reacts with aldehydes or ketones in the presence of a weak base like piperidine (B6355638) or an amine salt. Another important reaction is the Michael addition, where the enolate adds to α,β-unsaturated carbonyl compounds. Furthermore, condensation with hydrazines can lead to the formation of pyrazoles, and reaction with hydroxylamine can yield isoxazoles, which are important heterocyclic scaffolds in medicinal chemistry.

Mechanistic Studies of this compound Reactions

The reactivity of this compound is governed by the presence of the 1,3-dicarbonyl moiety, which confers unique chemical properties upon the molecule. The methylene protons located between the two carbonyl groups (the α-protons) are significantly more acidic than those in monoketones. This increased acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance, where the negative charge is delocalized over both oxygen atoms. libretexts.orgmasterorganicchemistry.com This facile enolate formation is central to the diverse reaction mechanisms exhibited by this compound. bham.ac.uk

The enol form of 1,3-diketones is also significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a keto-enol tautomerism where the enol form can be present in substantial amounts. libretexts.orgresearchgate.net The nucleophilic character of the enol and the enolate drives many of the characteristic reactions of this class of compounds.

The first and most crucial step in many reactions of this compound is the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. The equilibrium between the keto and enol tautomers is rapid and can be catalyzed by either acid or base.

Base-Catalyzed Enolization: A base removes an α-proton, forming the enolate ion. Subsequent protonation on one of the oxygen atoms yields the enol form. masterorganicchemistry.com

Acid-Catalyzed Enolization: An acid protonates one of the carbonyl oxygens, making the α-proton more acidic and facilitating its removal by a weak base (like the solvent) to form the enol.

The stability of the resulting enolate is a key factor in the reactivity of β-diketones. The pKa of the α-protons in a typical 1,3-diketone like 2,4-pentanedione is around 9 in water, making it significantly more acidic than a simple ketone like acetone (B3395972) (pKa ≈ 20). libretexts.org

Table 1: Keto-Enol Tautomerism of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Contains two distinct carbonyl groups. |

| Enol Form |  | Contains a hydroxyl group and a carbonyl group conjugated with a C=C double bond. Stabilized by intramolecular hydrogen bonding. |

| Enolate Ion |  | Resonance-stabilized anion with negative charge delocalized over the two oxygen atoms and the α-carbon. |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. tutorchase.com A variation, the mixed Claisen condensation, can be used to synthesize β-diketones like this compound. In this case, the enolate of a ketone reacts with an ester. For instance, the enolate of isobutyrophenone (B147066) could react with an acylating agent.

The general mechanism involves three key steps:

Enolate Formation: A strong base deprotonates the α-carbon of the ketone. byjus.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. geeksforgeeks.org

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-diketone. tutorchase.com

Table 2: General Mechanism of Mixed Claisen Condensation

| Step | Description |

| 1 | A strong base (e.g., sodium ethoxide) removes the α-proton from the ketone to form a resonance-stabilized enolate. |

| 2 | The enolate acts as a nucleophile and attacks the carbonyl carbon of the ester. |

| 3 | A tetrahedral intermediate is formed. |

| 4 | The intermediate collapses, and the alkoxide group is eliminated as a leaving group. |

| 5 | The resulting β-diketone is deprotonated by the alkoxide, driving the reaction to completion. A final acid workup step is required to protonate the enolate and yield the neutral β-diketone. |

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a ketone or aldehyde, followed by a dehydration reaction to form a C=C bond. psiberg.com this compound, with its activated methylene group, can act as the nucleophile in this reaction. The reaction is typically catalyzed by a weak base, such as an amine. youtube.com

The mechanism can proceed through two possible pathways:

Enolate Pathway: The amine base deprotonates the active methylene compound to form the enolate, which then attacks the carbonyl compound. youtube.com

Iminium Pathway: The amine catalyst can react with the aldehyde or ketone to form an electrophilic iminium ion, which then reacts with the enol form of the β-diketone. organic-chemistry.org

Following the initial addition, a β-hydroxy intermediate is formed, which readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. youtube.com

The enolate of this compound can act as a Michael donor and undergo a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor. ewadirect.com

The mechanism involves:

Formation of the nucleophilic enolate from the β-diketone using a base.

The enolate attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

A new, resonance-stabilized enolate is formed as an intermediate.

Protonation of this intermediate, typically by the solvent or during an aqueous workup, yields the final 1,5-dicarbonyl compound.

The regioselectivity of the Michael addition is a key feature, with the nucleophile adding to the β-carbon rather than directly to the carbonyl carbon. ewadirect.com

The dicarbonyl functionality in this compound and its derivatives makes them versatile precursors for the synthesis of various heterocyclic compounds. For example, reaction with hydrazine can lead to the formation of pyrazoles, while reaction with hydroxylamine can yield isoxazoles.

The general mechanism for these cyclization reactions involves:

Nucleophilic attack of one of the nitrogen atoms of the reagent (e.g., hydrazine) on one of the carbonyl carbons.

Formation of a hemiaminal-like intermediate.

Dehydration to form an imine or a similar intermediate.

Intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group.

A final dehydration step to form the stable aromatic heterocyclic ring.

The specific regiochemical outcome of the cyclization depends on the relative reactivity of the two carbonyl groups and the reaction conditions.

Coordination Chemistry and Metal Complexation of 4 Methyl 1 Phenylpentane 1,3 Dione

Ligand Design Principles for 4-Methyl-1-phenylpentane-1,3-dione Analogues

The utility of this compound and its analogues in coordination chemistry is rooted in their distinct structural and electronic properties, which can be tailored to achieve specific metal complex characteristics.

Ambidentate Nature of this compound Derivatives

While the classic O,O'-bidentate chelation is the most prevalent coordination mode, β-diketonate ligands can exhibit ambidentate or polydentate behavior under certain conditions. nih.govalevelchemistry.co.ukfiveable.me This versatility arises from the multiple potential donor sites within the ligand structure. For instance, in addition to the two oxygen atoms, the central carbon atom of the diketone backbone can sometimes participate in bonding, leading to different coordination geometries. Furthermore, β-diketonate ligands can act as bridging ligands between two or more metal centers, forming polynuclear complexes or coordination polymers. researchgate.netresearchgate.net This bridging can occur through one or both oxygen atoms, leading to a variety of complex supramolecular architectures. researchgate.netresearchgate.net The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the β-diketone, and the reaction conditions. nih.gov

Synthesis and Structural Elucidation of Metal Complexes with 4-Methyl-1-phenylpentane-1,3-dionato Ligands

The synthesis of metal complexes with 4-methyl-1-phenylpentane-1,3-dionato, the conjugate base of the dione (B5365651), typically involves the reaction of a suitable metal salt with the β-diketone ligand. This reaction is generally carried out in a solvent in which both the metal salt and the ligand are soluble, often in the presence of a base to facilitate the deprotonation of the diketone. The resulting metal complexes can be isolated as crystalline solids and their structures elucidated using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Complexes with Transition Metals (e.g., Copper(II), Nickel(II), Palladium(II), Cobalt(III))

Transition metals readily form stable complexes with β-diketonate ligands like 4-methyl-1-phenylpentane-1,3-dionato. The stoichiometry and geometry of these complexes are dependent on the oxidation state and coordination preferences of the metal ion.

Copper(II): Cu(II) complexes with β-diketonates typically form square planar or distorted octahedral geometries. rsc.orgrsc.orgresearchgate.net For a 1:2 metal-to-ligand ratio, a square planar [Cu(β-diketonate)₂] complex is common.

Nickel(II): Ni(II) can form both square planar and octahedral complexes. Square planar complexes are often observed with β-diketonates, particularly when steric hindrance is minimal. nih.gov

Palladium(II): Similar to other d⁸ metals, Pd(II) strongly favors a square planar coordination geometry, forming stable [Pd(β-diketonate)₂] complexes. researchgate.netrsc.orgmdpi.com These complexes are typically diamagnetic.

Cobalt(III): Co(III), with a d⁶ electron configuration, forms stable, kinetically inert octahedral complexes with β-diketonates, with the general formula [Co(β-diketonate)₃]. researchgate.netrsc.orgacs.org These complexes can exist as facial (fac) and meridional (mer) isomers. researchgate.net

Table 1: Structural Characteristics of Representative Transition Metal β-Diketonate Complexes

| Metal Ion | Typical Formula | Coordination Geometry | Magnetic Properties |

|---|---|---|---|

| Copper(II) | [Cu(L)₂] | Square Planar / Distorted Octahedral | Paramagnetic |

| Nickel(II) | [Ni(L)₂] | Square Planar | Diamagnetic |

| Palladium(II) | [Pd(L)₂] | Square Planar | Diamagnetic |

| Cobalt(III) | [Co(L)₃] | Octahedral | Diamagnetic |

L = 4-methyl-1-phenylpentane-1,3-dionato anion

Complexes with Main Group Metals (e.g., Aluminum(III))

Main group metals also form well-defined complexes with β-diketonate ligands. Aluminum(III), being a small and highly charged cation, forms a very stable, neutral tris-chelate complex, [Al(β-diketonate)₃]. The synthesis is typically straightforward, reacting an aluminum salt with the β-diketone. nih.govresearchgate.net These complexes are known for their volatility and are used as precursors in materials science applications such as atomic layer deposition. acs.org The aluminum center in these complexes adopts a hexacoordinate, octahedral geometry. nih.govresearchgate.netucl.ac.uk

Table 2: Structural Characteristics of a Representative Main Group Metal β-Diketonate Complex

| Metal Ion | Typical Formula | Coordination Geometry | Key Features |

|---|---|---|---|

| Aluminum(III) | [Al(L)₃] | Octahedral | Volatile, Thermally Stable |

L = 4-methyl-1-phenylpentane-1,3-dionato anion

Lanthanide Complexes and Luminescent Properties (e.g., Europium(III))

The coordination of 4-methyl-1-phenylpentane-1,3-dionato and its analogues to lanthanide ions, such as Europium(III), is of significant interest due to the unique luminescent properties of the resulting complexes. ucj.org.uarsc.orgscilit.com Lanthanide ions themselves have very low molar absorption coefficients because their f-f electronic transitions are parity-forbidden. osti.govresearchgate.net

The general synthesis of these complexes involves reacting a lanthanide salt (e.g., EuCl₃) with three or four equivalents of the β-diketone. nih.gov Often, ancillary ligands like 1,10-phenanthroline or triphenylphosphine oxide are added to saturate the coordination sphere of the lanthanide ion, which typically has a high coordination number (8 or 9), and to displace water molecules that can quench the luminescence. nih.gov

Table 3: Luminescent Properties of a Representative Europium(III) β-Diketonate Complex

| Complex Type | Excitation | Emission Bands (Eu³⁺) | Color of Luminescence | Key Application |

|---|---|---|---|---|

| [Eu(L)₃(ancillary)] | UV (ligand absorption) | ~579 nm (⁵D₀→⁷F₀), ~592 nm (⁵D₀→⁷F₁), ~613 nm (⁵D₀→⁷F₂), ~650 nm (⁵D₀→⁷F₃), ~700 nm (⁵D₀→⁷F₄) | Bright Red | OLEDs, Bio-imaging probes |

L = 4-methyl-1-phenylpentane-1,3-dionato anion; ancillary = neutral coligand (e.g., 1,10-phenanthroline)

Isomerism and Conformation in Metal-4-Methyl-1-phenylpentane-1,3-dionato Complexes

The stereochemistry of metal complexes containing this compound is a critical aspect of their chemistry, influencing their physical and chemical properties. The non-symmetrical nature of the ligand, with a phenyl group at one end and an isobutyl group at the other, gives rise to the potential for various forms of isomerism.

In octahedral complexes of the type M(L)₃, where L is a bidentate ligand like 4-methyl-1-phenylpentane-1,3-dionate, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three identical donor atoms (in this case, the oxygen atoms from the three ligands) are located on one face of the octahedron. In the mer isomer, these donor atoms lie in a plane that bisects the octahedron.

For square planar complexes of the type M(L)₂, two geometric isomers, cis and trans, can exist. In the cis isomer, the similar donor atoms from the two ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. The presence and stability of these isomers in both the solid state and in solution are influenced by factors such as the nature of the metal ion, the solvent, and the steric bulk of the ligand substituents.

Detailed structural studies, often employing X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for solutions, are required to definitively identify and quantify the different geometric isomers present.

The coordination of this compound to a metal ion results in the formation of a six-membered chelate ring. This ring is not planar and can adopt several conformations to minimize steric strain. The most common conformations are the "boat" and "chair" forms, although twisted-boat and half-chair conformations are also possible.

Metal-Ligand Bonding Strength and Electronic Structure in Complexes

The bond between the metal ion and the 4-methyl-1-phenylpentane-1,3-dionate ligand is a combination of sigma (σ) donation from the oxygen lone pairs to the metal d-orbitals and pi (π) back-bonding from the metal d-orbitals to the π* orbitals of the ligand. The strength of this bond is a key determinant of the stability of the complex.

Spectroscopic techniques such as infrared (IR) and UV-visible spectroscopy provide valuable information about the metal-ligand bonding. For instance, the position of the C=O and C=C stretching vibrations in the IR spectrum can indicate the extent of electron delocalization in the chelate ring upon coordination. The electronic absorption spectra of these complexes are characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, the energies of which are sensitive to the nature of the metal and the ligand substituents.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to model the electronic structure of these complexes. These calculations can provide detailed information about the molecular orbital energies, charge distribution, and the nature of the metal-ligand bond, complementing experimental findings.

Chelation in Stimulus-Responsive Ligand Systems

The versatile coordination chemistry of β-diketonate ligands, including this compound, makes them attractive candidates for the design of stimulus-responsive materials. These are "smart" materials that can change their properties in response to external stimuli such as light, temperature, or pH.

By incorporating photochromic or other responsive moieties into the ligand structure, it is possible to create metal complexes that exhibit changes in their optical, magnetic, or electronic properties upon application of a stimulus. For example, a ligand could be designed to undergo a reversible structural change upon irradiation with light of a specific wavelength. This change in the ligand's structure could, in turn, alter the coordination environment around the metal ion, leading to a measurable change in the properties of the complex.

Spectroscopic Characterization, Conformational Analysis, and Computational Studies of 4 Methyl 1 Phenylpentane 1,3 Dione

Advanced Spectroscopic Techniques for Characterization

A combination of sophisticated spectroscopic methods is employed to unambiguously determine the molecular structure and study the dynamic behavior of 4-methyl-1-phenylpentane-1,3-dione. These techniques provide detailed insights into the atomic connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, offering detailed information about the hydrogen and carbon framework of the molecule.

Like many β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. amazonaws.com The position of this equilibrium is sensitive to factors such as the solvent. rsc.org The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond and conjugation. rsc.org

In the ¹H NMR spectrum, the presence of the enol tautomer is distinctly identified by a characteristic signal for the enolic proton. For this compound, a singlet appearing at a significant downfield chemical shift of approximately 16.26 ppm is indicative of the enolic proton, which is involved in a strong intramolecular hydrogen bond. figshare.com The phenyl protons typically appear in the aromatic region of the spectrum. figshare.comrsc.org

The keto-enol equilibrium can be influenced by the solvent used for analysis. Generally, the enol form is more favored in non-polar solvents, while the keto form is more prevalent in polar solvents. rsc.org Computational studies on similar molecules, such as 3-phenyl-2,4-pentanedione, have shown that the keto form can be more stable in both the gas phase and in various solvents. amazonaws.com

Table 1: Representative ¹H NMR Spectral Data for the Enol Form of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Enolic OH | 16.26 | Singlet | figshare.com |

| Phenyl | ~7.40-7.91 | Multiplet | figshare.comrsc.org |

| Methine (CH) | Not specified | Not specified | |

| Methyl (CH₃) | ~1.25 | Doublet | rsc.org |

Note: The data is based on available information and may not be a complete assignment.

For derivatives of β-diketones, NMR spectroscopy, including two-dimensional techniques like COSY and HMBC, is crucial for resolving any structural ambiguities. These methods help in definitively assigning proton and carbon signals, especially in complex molecules where overlapping signals might occur.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. In the case of β-diketones, these techniques are particularly useful for distinguishing between the keto and enol forms.

The IR spectrum of the enol form of a β-diketone is characterized by a broad absorption band in the region of 3200-2500 cm⁻¹ due to the intramolecularly hydrogen-bonded O-H stretching vibration. The C=O stretching vibration of the conjugated ketone typically appears around 1640-1580 cm⁻¹. The diketo form, on the other hand, would show two distinct C=O stretching bands at higher frequencies, typically in the range of 1740-1700 cm⁻¹. For a derivative, (Z)-1-amino-4-methyl-1-phenylpent-1-en-3-one, IR absorptions have been noted at 3321, 3062, 2958, 1687, 1666, and 1637 cm⁻¹, which are indicative of N-H, C-H, and C=O/C=C stretching vibrations. rsc.org

Table 2: General IR Absorption Ranges for β-Diketones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Enolic O-H | Stretching (intramolecular H-bond) | 3200 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Conjugated C=O (enol form) | Stretching | 1640 - 1580 |

| C=C (enol form) | Stretching | ~1600 |

| C=O (keto form) | Stretching (asymmetric and symmetric) | 1740 - 1700 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugation present in the phenyl group and the enol form of this compound gives rise to characteristic absorptions.

Generally, β-diketones exhibit strong UV absorption due to π → π* transitions in the conjugated system of the enol form. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. For β-diketones, the enol form typically shows a strong absorption band.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₄O₂, corresponding to a molecular weight of 190.24 g/mol . rsc.org

In one study, the mass spectrum of a related compound, 2-methyl-1-phenylpentane-1,3-dione, showed a molecular ion peak ([M]⁺) at m/z 230. figshare.com The fragmentation of β-diketones is influenced by the tautomeric form present. The enol form often undergoes characteristic fragmentations. A common fragmentation pathway for phenyl ketones involves the cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. figshare.com

Table 3: Mass Spectrometry Data for a Related Diketone

| m/z | Relative Intensity (%) | Possible Assignment | Reference |

| 230 | 15 | [M]⁺ | figshare.com |

| 105 | 100 | [C₆H₅CO]⁺ | figshare.com |

Note: Data is for 2-methyl-1-phenylpentane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Molecular Structure and Conformational Preferences

The molecular structure of this compound, like other β-dicarbonyls, is characterized by the presence of keto-enol tautomerism. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding. The conformational preferences of this molecule are influenced by the interplay of electronic and steric factors.

A related compound, 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) (DMPD), has been studied in detail, and its conformational analysis provides valuable insights that can be extrapolated to this compound. nih.gov For DMPD, three stable chelated enol forms, denoted as E1, E2, and E3, were identified, with negligible energy differences between them. nih.gov These forms are characterized by a planar six-membered ring formed by an intramolecular hydrogen bond. It is anticipated that this compound would exhibit similar stable enol conformations.

A crucial feature governing the structure of this compound in its enol form is the presence of a strong intramolecular hydrogen bond (IHB). This bond forms between the enolic hydroxyl group and the carbonyl oxygen, creating a stable quasi-aromatic ring system.

In the analogous compound DMPD, the strength of the IHB was calculated to be approximately 16.8 kcal/mol at the B3LYP/6-311++G(**) level of theory. nih.gov This is noted to be about 0.7 kcal/mol stronger than that in benzoylacetone (B1666692) (BA), indicating that the substitution on the pentane (B18724) chain influences the hydrogen bond strength. nih.gov The presence of this strong IHB in the enol form of β-dicarbonyls like 1-phenyl-1,3-butanedione has been confirmed through NMR studies, which show the enolic proton at a significantly downfield chemical shift. nih.gov For this compound, a similarly strong IHB is expected, which would be a dominant factor in determining its preferred conformation in the gas phase and in non-polar solvents.

The study of DMPD highlighted the steric interactions involving the tert-butyl group. nih.gov For this compound, the steric hindrance from the isopropyl group would be slightly less than that of the tert-butyl group in DMPD. This difference in steric demand could lead to subtle changes in the bond lengths and angles within the chelated ring and in the orientation of the phenyl group relative to the enone plane. However, the fundamental planar enol conformation stabilized by the IHB is expected to be preserved.

Density Functional Theory (DFT) and Ab Initio Computational Investigations

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are particularly useful for understanding molecular structure, energetics, and spectroscopic properties.

For the related molecule DMPD, extensive computational studies were performed using both DFT (B3LYP and TPSSh functionals) and ab initio (MP2) methods with various basis sets. nih.gov These calculations were instrumental in identifying the stable conformers and in analyzing the intramolecular hydrogen bonding. Similar computational approaches would be highly effective in elucidating the detailed characteristics of this compound.

A fundamental step in computational analysis is geometry optimization to find the lowest energy structures of a molecule. For DMPD, the geometries of different cis-enol forms were optimized, revealing three stable conformers with very small energy differences. nih.gov

A similar approach for this compound would involve optimizing the geometries of its possible enol conformers. This process would yield important information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The relative energies of the optimized structures would indicate the most stable conformer.

Table 1: Representative Calculated Geometrical Parameters for a Stable Enol Conformer of a Similar β-Dicarbonyl (DMPD) (Note: These values are for 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD) and serve as an illustrative example. Similar calculations would be required for this compound.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| O-H | ~0.99 |

| C=O | ~1.28 |

| C-C (in ring) | ~1.40 - 1.42 |

| C=C (in ring) | ~1.38 |

| O-H···O Angle | ~150° |

Data adapted from a study on a related compound. nih.gov

DFT and ab initio calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For DMPD, vibrational frequencies were calculated and compared with experimental IR and Raman spectra. nih.gov

For this compound, computational methods could be employed to predict its vibrational (IR and Raman) and NMR spectra. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular motions. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can provide valuable insights into the electronic environment of the different nuclei. chemicalbook.com

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful tool for analyzing the nature of chemical bonds, including weak interactions like hydrogen bonds. By analyzing the topology of the electron density, AIM can provide quantitative information about the strength and nature of a bond.

In the study of DMPD, AIM analysis was used to characterize the intramolecular hydrogen bond. nih.gov This involved calculating topological parameters at the bond critical point (BCP) of the O-H···O interaction, such as the electron density (ρ) and its Laplacian (∇²ρ). These parameters provide a rigorous basis for understanding the stability conferred by the IHB. A similar AIM analysis for this compound would be essential for a deep understanding of its bonding characteristics.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electronic structure of molecules by translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and electronic delocalization effects. uni-muenchen.deq-chem.com This analysis is particularly insightful for understanding the electronic interactions within molecules like this compound, which exhibits significant intramolecular interactions, primarily due to its ability to exist in keto-enol tautomeric forms.

Like other β-diketones, this compound can exist as an equilibrium between its diketo form and, more favorably, an enol form. The enol form is stabilized by a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. rsc.orgmdpi.com This intramolecular hydrogen bonding and the associated electron delocalization are key features that can be elucidated through NBO analysis.

Due to the lack of specific NBO analysis data in the literature for this compound, the following discussion is based on computational studies of the closely related analogue, benzoylacetone (1-phenyl-1,3-butanedione), which shares the same core phenyl-β-diketone structure. jst.go.jpnih.govresearchgate.net The electronic characteristics are expected to be highly comparable.

The NBO analysis of the enol form of phenyl-β-diketones reveals significant delocalization of electron density, which contributes to the stability of this tautomer. The primary electronic interactions involve the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of adjacent bonds. This is quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The most significant of these interactions is the delocalization of a lone pair (LP) from the hydroxyl oxygen into the antibonding π* orbital of the adjacent C=C bond, and the delocalization of the lone pair from the carbonyl oxygen into the same π(C=C) orbital. These interactions, along with the delocalization from the π(C=C) bond into the π(C=O) orbital of the carbonyl group, create a resonant system that stabilizes the enol form.

Table 1: Representative Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in the Enol Form of a Phenyl-β-diketone Analogue.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O-H) | π(C=C) | ~15-20 |

| LP (C=O) | π(C=C) | ~40-50 |

| π(C=C) | π(C=O) | ~20-30 |

| π(Phenyl) | π(C=O) | ~5-10 |

Note: The values in this table are representative and based on published data for analogous compounds like benzoylacetone. The actual values for this compound may vary.

The NBO analysis also provides insights into the nature of the intramolecular hydrogen bond. The interaction between a lone pair of the carbonyl oxygen (donor) and the antibonding σ* orbital of the O-H bond (acceptor) is a key indicator of the hydrogen bond strength. For strong intramolecular hydrogen bonds in β-diketones, this E(2) value is typically significant.

Furthermore, the analysis of natural atomic charges reveals the polarization of the molecule. In the enol form, the hydroxyl oxygen carries a more negative charge than the carbonyl oxygen, and the hydrogen-bonded proton is highly deshielded. The carbon atoms of the diketone moiety also exhibit alternating charges, consistent with a conjugated system.

Table 2: Representative Natural Atomic Charges in the Enol Form of a Phenyl-β-diketone Analogue.

| Atom | Natural Charge (e) |

| O (hydroxyl) | ~ -0.7 |

| H (hydroxyl) | ~ +0.5 |

| O (carbonyl) | ~ -0.6 |

| C (adjacent to O-H) | ~ +0.3 |

| C (central) | ~ -0.4 |

| C (adjacent to C=O) | ~ +0.5 |

Note: These charge values are illustrative and derived from studies on analogous systems. The presence of the isobutyl group in this compound would slightly modify these values.

Biological Activity and Biochemical Research Applications of 4 Methyl 1 Phenylpentane 1,3 Dione and Its Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The unique structural arrangement of β-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, allows for keto-enol tautomerism and the ability to chelate metal ions. These features are central to their interactions with various enzymes.

Tyrosinase Inhibition and Metal Chelation Mechanisms

The inhibitory mechanism of many compounds against tyrosinase involves the chelation of the copper ions in the enzyme's active site. nih.gov For instance, certain flavonols, which contain a 3-hydroxy-4-keto group, are known to inhibit tyrosinase through copper chelation. nih.gov This interaction prevents the binding of the natural substrate, L-tyrosine, and subsequent enzymatic reactions. The ability of β-diketones to form stable complexes with metal ions suggests a potential mechanism for tyrosinase inhibition.

Research on analogues such as certain chalcones, which share structural similarities with phenyl-β-diketones, has shown that the presence and position of hydroxyl groups on the phenyl ring are critical for tyrosinase inhibition. For example, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been identified as a potent tyrosinase inhibitor, with the 2,4-dihydroxyl groups playing a key role in its activity. nih.gov This suggests that phenyl-β-diketones with specific hydroxylation patterns might exhibit tyrosinase inhibitory effects.

Table 1: Tyrosinase Inhibitory Activity of Selected Analogues

| Compound/Analogue | Target Enzyme | Key Findings |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | Potent inhibitor; the 2,4-dihydroxyl group is crucial for activity. nih.gov |

| Hesperetin (a flavanone) | Tyrosinase | Acts as a reversible and competitive inhibitor, likely through copper chelation in the active site. nih.gov |

| Galangin, Kaempferol, Quercetin (flavonols) | Mushroom Tyrosinase | Inhibit the oxidation of L-DOPA, presumably through copper chelation. nih.gov |

Inhibition of Matrix Metalloproteinases (MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9, also known as gelatinase B, is implicated in various physiological and pathological processes, including wound healing, inflammation, and cancer metastasis. nih.gov

There is evidence to suggest that 4-methyl-1-phenylpentane-1,3-dione possesses inhibitory activity against MMP-9. While extensive peer-reviewed studies are limited, technical data from some chemical suppliers indicate this inhibitory function. The mechanism of inhibition likely involves the chelation of the catalytic zinc ion in the active site of MMP-9, a common mechanism for many MMP inhibitors. nih.gov This interaction would prevent the enzyme from binding to and degrading its substrates. The development of selective MMP-9 inhibitors is an active area of research for various therapeutic applications. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Research

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. mdpi.comnih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. mdpi.com Agonists of these receptors, such as the thiazolidinedione class of drugs, are used in the treatment of metabolic disorders like type 2 diabetes. wikipedia.org

Currently, there is a lack of specific research investigating the activity of this compound as a PPAR agonist. However, the structural features of some PPAR agonists bear resemblance to β-diketone derivatives. Research in this area is ongoing, with a focus on identifying new and selective PPAR modulators from diverse chemical scaffolds. nih.gov

General β-Diketone Cleavage Enzyme Studies

The enzymatic cleavage of the carbon-carbon bond in β-diketones is a subject of biochemical interest. Several enzymes have been identified that can catalyze this reaction through different mechanisms.

One such enzyme is Diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii. Dke1 is an iron-dependent dioxygenase that has been shown to cleave various β-diketones. Notably, it accepts 1-phenylbutane-1,3-dione , a close analogue of this compound, as a substrate.

Another enzyme, oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp., is a serine-triad hydrolase. While its primary substrates are alkyl diketones, it has been shown to cleave 1-phenylpentane-2,4-dione , another structural analogue.

These studies demonstrate that enzymes from different classes can recognize and act upon phenyl-substituted β-diketones, highlighting the metabolic potential for this class of compounds in various organisms.

Antimicrobial and Antifungal Activity Research

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. While direct studies on the antimicrobial properties of this compound are limited, research on related compounds provides some insights.

Evaluation against Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)

There is no specific data found in the reviewed literature detailing the evaluation of this compound against Bacillus subtilis or Staphylococcus aureus. However, studies on other ketone-containing compounds and their derivatives have shown activity against these bacterial species.

For instance, certain dihydroxynaphtyl aryl ketones have demonstrated growth inhibitory effects on B. subtilis. nih.gov Similarly, various synthetic chalcone (B49325) derivatives, which contain a ketone group, have been evaluated for their antibacterial activity against S. aureus. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes or disrupt the bacterial cell membrane.

Research on a novel β-diketone complex, 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione complexed with Cu(II), showed no antibacterial activity against E. coli or B. subtilis in one study. orientjchem.org This suggests that the antimicrobial activity of β-diketones can be highly dependent on their specific chemical structure and any coordinated metal ions.

Table 2: Antimicrobial Activity of Selected Analogues

| Compound/Analogue Class | Bacterial Strain(s) | Key Findings |

| Dihydroxynaphtyl aryl ketones | Bacillus subtilis, Staphylococcus aureus | Showed inhibitory effects on the growth of these Gram-positive bacteria. nih.gov |

| Substituted Chalcones | Staphylococcus aureus | Various derivatives have been synthesized and tested, with some showing significant antibacterial activity. nih.gov |

| 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione-Cu(II) complex | Bacillus subtilis | Did not show antibacterial activity in the conducted study. orientjchem.org |

Evaluation against Fungal Strains (e.g., Candida albicans, Cladosporium resinae)

The antifungal potential of β-dicarbonyl compounds is a significant area of investigation. While specific studies on this compound against Cladosporium resinae are not extensively documented in publicly available research, the activity of related compounds against pathogenic yeasts like Candida albicans provides a strong basis for its potential efficacy.

Research into various dione (B5365651) derivatives demonstrates a promising outlook. For instance, novel 1,3,4-oxadiazole (B1194373) compounds, which share structural motifs with diones, have shown effective in vitro antifungal activity against C. albicans, with minimum inhibitory concentrations (MIC) as low as 32 μg/ml frontiersin.orgnih.gov. These compounds exhibited a fungistatic profile, halting the proliferation of the fungus over an extended period frontiersin.orgnih.gov. Furthermore, certain naphthalene-1,4-dione derivatives have displayed potent antifungal activity, with some being more active than the commercial antifungal agent amphotericin B against various Candida species researchgate.net. The structure-activity relationship in these analogues suggests that specific substitutions on the dione core are crucial for their antifungal potency researchgate.net.

These findings suggest that this compound warrants further investigation as a potential antifungal agent. Its efficacy would likely be influenced by the specific structural features of the phenyl and methyl groups.

Table 1: Antifungal Activity of Selected Dione Analogues against Candida albicans

| Compound/Analogue | Strain | MIC (μg/mL) | Reference |

| 1,3,4-Oxadiazole (LMM5) | C. albicans (clinical isolates) | 32 | frontiersin.orgnih.gov |

| 1,3,4-Oxadiazole (LMM11) | C. albicans (clinical isolates) | 32 | frontiersin.orgnih.gov |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | C. albicans ATCC10231 | 1 | researchgate.net |

| 2-(N-acetyl)-acetamido-3-chloro-1,4-napthoquinone | C. albicans ATCC10231 | 4 | researchgate.net |

Metal Ion Chelation in Biological Systems Research

The 1,3-dicarbonyl moiety of this compound provides an excellent scaffold for the chelation of metal ions. This property is not only fundamental to its chemical reactivity but also has significant implications for its biological activity and research applications.

Studies on Metal Ion Interactions and Homeostasis

Compounds containing the β-diketone structure, such as 1-phenylpentane-1,3-dione, are known to react with metal ions like iron to form stable chelate complexes biosynth.com. This ability to bind metal ions is crucial in the context of biological systems, where the homeostasis of essential metals is tightly regulated. Disruptions in metal ion concentrations are associated with various pathological conditions. The study of how chelating agents like this compound interact with and modulate the levels of biologically important metal ions is an active area of research.

Research into Biological Chelation Applications (e.g., for studying metal dysregulation)

The metal-chelating properties of β-dicarbonyls are being explored for their therapeutic potential in diseases characterized by metal dysregulation. By sequestering excess metal ions, these compounds could potentially mitigate oxidative stress and cellular damage. This application is particularly relevant in the study of neurodegenerative diseases where the accumulation of metals like iron and copper in the brain is a known hallmark. The ability of these compounds to cross biological membranes and chelate metal ions in specific cellular compartments is a key area of investigation.

Immunomodulatory Research (e.g., Vaccine Adjuvant Potential)

While direct research into the immunomodulatory properties of this compound is limited, the broader class of dicarbonyl compounds has been associated with interactions with the immune system. The potential for these compounds to act as immunomodulators, for instance as vaccine adjuvants, is a speculative but intriguing area for future research. An adjuvant's role is to enhance the immune response to a vaccine, and the unique chemical properties of β-dicarbonyls could potentially be harnessed for this purpose. Further studies are required to explore whether this compound or its derivatives can influence immune cell signaling or antigen presentation.

Interaction Studies with Biomolecular Targets (e.g., DNA binding)

The interaction of small molecules with biomolecular targets such as DNA is a cornerstone of drug discovery. The planar and electron-rich nature of the phenyl group in this compound, coupled with the reactive dicarbonyl moiety, suggests the potential for interaction with DNA. These interactions could occur through intercalation between base pairs or binding within the major or minor grooves of the DNA helix. Such binding could interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable attribute for anticancer agents. However, specific studies detailing the DNA binding properties of this compound are not yet prominent in the scientific literature, representing a clear avenue for future investigation.

Advanced Applications and Industrial Relevance in Chemical Research

Role as an Intermediate in Complex Organic Synthesis

The reactivity of the 1,3-dicarbonyl moiety allows 4-methyl-1-phenylpentane-1,3-dione to serve as a key building block in the construction of more complex molecular architectures, including heterocyclic systems and intermediates for the pharmaceutical industry.

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and 1,3-diones are well-established precursors for a wide variety of cyclic systems. For instance, 1,3-diketones can undergo iodine-promoted [3+2] cyclization with potassium thiocyanate (B1210189) to yield thiazol-2(3H)-one derivatives. lookchem.com While direct synthesis of oxetanes from this compound is not extensively documented, the general strategies for oxetane (B1205548) formation often involve intermediates derivable from β-diketones.

Oxetanes, four-membered cyclic ethers, are prized in medicinal chemistry for their role as metabolically stable isosteres for carbonyl and gem-dimethyl groups. beilstein-journals.org Common synthetic routes to oxetanes include:

The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgmagtech.com.cn

Intramolecular Williamson etherification of 1,3-diols. acs.org These diols can be prepared by the stereoselective reduction of the corresponding 1,3-diones, establishing an indirect pathway from compounds like this compound.

Ring expansion of epoxides using sulfide (B99878) ylides. magtech.com.cn

The conversion of a 1,3-dione to a 1,3-diol, followed by cyclization, represents a viable, albeit multi-step, approach to substituted oxetanes, highlighting the potential of this compound as a starting material for these valuable heterocyclic motifs.

The structural framework of this compound is incorporated into various molecules of pharmaceutical interest. It is recognized for its utility in the synthesis of complex pharmaceutical intermediates. lookchem.com One of the most significant applications is its role in the synthesis of synthons for the A-ring of Taxol, a prominent anticancer drug. magtech.com.cn The oxetane ring is a critical component of Taxol's structure and bioactivity. magtech.com.cnillinois.edu

Furthermore, research has shown that this compound can act as a vaccine adjuvant, enhancing the immune response to vaccinations. biosynth.com It has also been identified as an inhibitor of matrix metalloproteinase (MMP)-9, an enzyme implicated in chronic airway inflammation, suggesting its potential as a lead compound for developing treatments for conditions like bronchiolitis obliterans syndrome. biosynth.com

| Application Area | Specific Role of this compound | Referenced Finding |

|---|---|---|

| Anticancer Drug Synthesis | Precursor for the synthesis of Taxol A-ring synthons. | The oxetane D-ring is a key functional group for the bioactivity of Taxol analogues. magtech.com.cn |

| Immunology | Can be used as a vaccine adjuvant to increase immune response. | Shown to increase antibody response against Streptococcus pneumoniae in mice. biosynth.com |

| Enzyme Inhibition | Inhibits matrix metalloproteinase (MMP)-9. | MMP-9 is involved in chronic airway inflammation. biosynth.com |

Applications in Catalysis and Catalytic Systems

The ability of 1,3-diones to form stable complexes with metal ions through their enolate form makes them excellent candidates for use as ligands in catalysis.

The oxygen atoms of the deprotonated β-diketone can chelate to a metal center, forming a stable six-membered ring. This has led to the development of numerous catalysts where ligands derived from 1,3-diones play a crucial role. For example, cobalt(II) complexes incorporating chiral tris(pyrazolyl)borates, which are synthesized from pyrazoles and diketones, have been studied for their catalytic activity. lookchem.com Similarly, other 1,3-diones like indane-1,3-dione have been shown to act as effective ligands for copper catalysts. mdpi.com While specific research on this compound as a direct ligand is limited, its structural similarity to other successful dione-based ligands suggests strong potential in this area. These ligands can be employed in both homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase.

The design of the ligand is critical for controlling the outcome of a catalytic reaction. By modifying the steric and electronic properties of the 1,3-dione ligand, chemists can influence the selectivity and efficiency of the catalyst. The use of chiral β-ketoiminato ligands, derived from diketones, in cobalt(II) complexes facilitates the highly enantioselective borohydride (B1222165) reduction of ketones. This demonstrates how the ligand structure directly steers the reaction towards a specific stereoisomer, a crucial aspect in the synthesis of chiral drugs.

Development of Functional Materials and Polymers

The reactivity and structural characteristics of this compound and its derivatives also point to potential applications in materials science. Although direct polymerization of this specific dione (B5365651) is not a common application, its role as a precursor to functional monomers is significant.

Oxetanes, which can be synthesized from 1,3-dione precursors, are used as monomers in cationic ring-opening polymerizations to produce polyethers. acs.org These polymers have applications in coatings, adhesives, and sealants. The inclusion of the bulky isobutyl and phenyl groups from this compound into such a polymer backbone could impart unique thermal and mechanical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and high surface area of MOFs make them suitable for applications in gas storage, separation, and catalysis. While specific studies detailing the incorporation of this compound as a primary ligand in the synthesis of MOFs or coordination polymers are not prominent in the available scientific literature, the general class of β-diketones is widely used for this purpose. These ligands can coordinate to metal centers through their two oxygen atoms, acting as a chelating agent to form stable metal complexes that can be further assembled into extended one-, two-, or three-dimensional networks. The steric and electronic properties of the substituents on the β-diketone backbone, such as the methyl and phenyl groups in this compound, can influence the resulting framework's topology, porosity, and functionality.

Luminescent Materials based on Metal Complexes

The development of luminescent materials is a significant area of research with applications in displays, sensors, and bio-imaging. Lanthanide ions, in particular, are known for their sharp and long-lived luminescence, but their direct excitation is often inefficient. β-Diketones can act as "antenna" ligands in lanthanide complexes. They absorb light efficiently and transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.

Biosynthesis and Natural Product Chemistry

In the realm of natural product chemistry, diketones are crucial intermediates in the biosynthesis of various secondary metabolites. Recent research has shed light on the biosynthetic pathways of 2-(2-phenylethyl)chromones (PECs), a class of bioactive compounds found in agarwood, the resinous heartwood of Aquilaria species. mdpi.com

Precursor in 2-(2-Phenylethyl)chromone (B1200894) (PEC) Biosynthesis

Research has identified a diarylpentanoid, 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione, as a key precursor in the biosynthesis of PECs. nih.gov This compound shares a structural similarity with this compound. The biosynthesis of PECs is a significant area of study due to the medicinal and aromatic properties of these compounds. mdpi.comnih.gov The formation of the PEC scaffold is a critical step, and understanding the precursor molecules is essential for elucidating the complete biosynthetic pathway. mdpi.com Studies have shown that the production of PECs in Aquilaria sinensis can be induced by various stressors and that the accumulation of these compounds is a complex process. researchgate.netfrontiersin.orgnih.gov

Enzyme-Mediated Polyketide Synthase (PKS) Pathways

The formation of the diarylpentanoid precursor of PECs is mediated by a type III polyketide synthase (PKS) enzyme. nih.govresearchgate.net Specifically, an enzyme named 2-(2-phenylethyl)chromone precursor synthase (PECPS) has been identified. nih.govnih.govresearchgate.net This enzyme catalyzes the condensation of multiple precursor molecules to form the C6-C5-C6 backbone of the diarylpentanoid. nih.gov

The proposed mechanism involves PECPS utilizing starter substrates like benzoyl-CoA and 4-hydroxyphenylpropionyl-CoA, along with malonyl-CoA as an extender unit, to produce 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione. nih.govresearchgate.net This diketone is then further converted through enzymatic reactions, likely involving hydroxylases and/or reductases, to yield the final 2-(2-phenylethyl)chromone structure. researchgate.net The identification of PECPS and its diarylpentanoid product has been a significant breakthrough in understanding the biosynthesis of these valuable natural products. nih.govresearchgate.net

| Enzyme/Substrate | Role in PEC Biosynthesis |

| 2-(2-phenylethyl)chromone precursor synthase (PECPS) | A type III polyketide synthase that catalyzes the formation of the diarylpentanoid precursor. nih.govnih.govresearchgate.net |

| Benzoyl-CoA | A starter substrate in the PKS pathway leading to the diarylpentanoid. nih.govresearchgate.net |

| 4-hydroxyphenylpropionyl-CoA | A starter substrate in the PKS pathway leading to the diarylpentanoid. nih.govresearchgate.net |

| Malonyl-CoA | An extender substrate in the PKS pathway. researchgate.net |

| 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione | The diarylpentanoid product of PECPS and a direct precursor to the PEC scaffold. nih.gov |

Future Directions and Emerging Research Opportunities for 4 Methyl 1 Phenylpentane 1,3 Dione Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The classical synthesis of β-diketones like 4-methyl-1-phenylpentane-1,3-dione often relies on the Claisen condensation, which typically involves the reaction of a ketone with an ester in the presence of a strong base. nih.govijpras.com For this compound, this would involve the condensation of acetophenone (B1666503) with an ester of isobutyric acid, such as ethyl isobutyrate. Upstream starting materials for its synthesis can include isobutyryl chloride and acetophenone. lookchem.com

Future research is poised to move beyond these traditional methods towards more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of dicarbonyl compounds. mdpi.com This includes the development of catalytic methods that minimize waste and avoid harsh reaction conditions. For instance, biocatalysis and organocatalysis are emerging as powerful tools for the synthesis of 1,3-diketones. nih.gov The oxidation of β-hydroxyketones represents another promising avenue for the synthesis of β-diketones under mild conditions. nih.gov

The exploration of flow chemistry for the synthesis of β-diketones could also offer significant advantages in terms of scalability, safety, and control over reaction parameters. Furthermore, the use of renewable starting materials and solvent-free or eco-friendly solvent systems will be crucial in developing truly sustainable synthetic routes to this compound and its derivatives.

Design and Synthesis of Advanced Functional Derivatives

The β-diketone moiety is a versatile scaffold that allows for a wide range of chemical modifications, opening the door to the design and synthesis of advanced functional derivatives of this compound. A number of downstream products, which can be considered derivatives, have been identified, including 3-benzoyloxy-4-methyl-1-phenyl-pentenone and 2,4-dimethyl-1-phenylpentane-1,3-dione. lookchem.com

Future research in this area could focus on several key strategies:

Introduction of Bioactive Moieties: The core structure of this compound can be functionalized with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. For example, the synthesis of glycosylated phenyl-substituted β-diketones has been explored for their iron-chelating abilities. nih.gov

Modification of the Diketone Backbone: Alterations to the pentane-1,3-dione backbone, such as the introduction of different alkyl or aryl substituents, can modulate the compound's physicochemical properties, including its lipophilicity and metal-chelating ability.

Synthesis of Heterocyclic Derivatives: β-Diketones are well-established precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals. ijpras.comresearchgate.net

The systematic exploration of these synthetic modifications, guided by computational modeling, could lead to the development of a library of novel derivatives with tailored properties for specific applications in medicine and material science.

Deeper Mechanistic Understanding of Biological Activities

Preliminary studies have indicated that this compound exhibits antimicrobial activity, particularly against Bacillus subtilis. nih.gov Furthermore, related compounds from Lophomyrtus bullata, such as the bullataketals, have demonstrated cytotoxic activity against the P388 cell line. nih.gov However, a deep mechanistic understanding of these biological activities is currently lacking.

Future research should aim to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. Key areas of investigation could include:

Target Identification: Identifying the specific cellular targets of the compound in bacteria and cancer cells. For other antibacterial β-diketones, targeting methionine aminopeptidases (MetAPs) has been identified as a potential mechanism. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand which functional groups are essential for its biological activity.

Investigation of Cellular Pathways: Exploring the impact of the compound on key cellular processes such as transcription, translation, and oxidative stress. Studies on other β-diketone derivatives have shown that they can down-regulate transcription and translation and contribute to oxidative pathways in bacteria. nih.gov

A thorough understanding of the molecular basis of its bioactivity is crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Integration into Advanced Material Science Applications

The ability of β-diketones to act as chelating ligands for a wide range of metal ions is a key property that can be exploited in material science. mdpi.comresearchgate.net The formation of stable metal complexes with tailored electronic and optical properties is a promising area for future research.

Potential applications for this compound in material science include:

Luminescent Materials: Lanthanide complexes of β-diketones are known for their luminescent properties and have applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging. mdpi.comresearchgate.net

Catalysis: Metal complexes of β-diketones can act as catalysts in a variety of organic transformations. icm.edu.pl

Polymer Technology: β-Diketones and their metal complexes can be used as additives to modify the properties of polymers, such as improving their resistance to UV radiation and oxidation. icm.edu.pl

Sensors: The changes in the spectroscopic properties of β-diketones upon metal chelation can be utilized for the development of chemical sensors for metal ion detection. mdpi.com

Research into the synthesis and characterization of metal complexes of this compound and the evaluation of their properties will be essential for their integration into these advanced material science applications.

Computational Design and Prediction of New Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the structure, properties, and reactivity of molecules like this compound. A key area of investigation for β-diketones is the study of their keto-enol tautomerism, as the different tautomers can exhibit distinct chemical and biological properties. rsc.orgresearchgate.netmdpi.comnih.gov

Future computational studies on this compound could focus on:

Tautomeric Equilibria: Predicting the relative stabilities of the keto and enol tautomers in different solvent environments and how substituents influence this equilibrium. orientjchem.org

Prediction of Physicochemical Properties: Calculating properties such as acidity, solubility, and electronic structure to guide the design of new derivatives with desired characteristics. nih.gov

Molecular Docking: Simulating the interaction of this compound and its derivatives with biological targets to predict their binding affinity and guide the development of new drug candidates.

Design of Novel Materials: Using computational methods to predict the properties of metal complexes of this compound for applications in catalysis and material science.

The integration of computational modeling with experimental work will be crucial for accelerating the discovery and development of new applications for this versatile compound.

Multi-Disciplinary Research Approaches

The full potential of this compound chemistry can only be realized through multi-disciplinary research approaches that bring together experts from various fields. The study of natural products from Brazilian biodiversity, including those from the Myrtaceae family to which Lophomyrtus belongs, highlights the value of such collaborations. frontiersin.org

Future research on this compound would benefit from collaborations between:

Organic Chemists: For the development of novel synthetic methods and the synthesis of new derivatives.

Pharmacologists and Biologists: To investigate the biological activities and mechanisms of action of the compound and its derivatives.

Material Scientists: To explore the applications of the compound and its metal complexes in advanced materials.

Computational Chemists: To provide theoretical insights and guide experimental design.

Natural Product Chemists: To investigate the biosynthesis of the compound in Lophomyrtus bullata and to search for other related bioactive compounds from natural sources.

Such collaborative efforts will be essential for translating the fundamental chemistry of this compound into tangible applications in medicine, technology, and beyond.

常见问题

Q. What are the recommended synthetic routes and purification methods for 4-methyl-1-phenylpentane-1,3-dione?

- Methodological Answer : The compound can be synthesized via Claisen condensation between methyl acetoacetate and phenylacetyl derivatives under basic conditions. Purification typically involves fractional distillation followed by recrystallization using ethanol/water mixtures to achieve >95% purity. For analogs, substitution reactions (e.g., thiolation or halogenation) may require column chromatography with silica gel and ethyl acetate/hexane gradients .

- Example Reaction Conditions :

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl acetoacetate + Phenylacetyl chloride | NaOEt | Ethanol | 80°C | 70–85% |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :